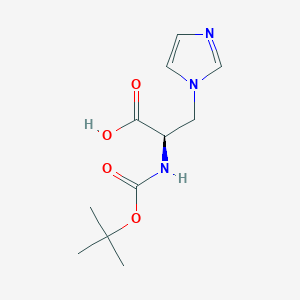
1-苄基-1H-1,2,3-三唑-4-羧酸甲酯
描述
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has been studied for its various properties . It is a molecule that adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° .
Synthesis Analysis
The synthesis of this compound involves a variety of methods. For instance, it can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .Molecular Structure Analysis
The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is quite unique. It adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° . This indicates a considerable delocalization of π-electron density within the triazole ring .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . It has also been used in the synthesis of antiepileptic agents .Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate are largely determined by its molecular structure. For example, its curved shape and the delocalization of π-electron density within the triazole ring contribute to its unique properties .科学研究应用
化学合成和分子结构
- 1-苄基-1H-1,2,3-三唑-4-羧酸甲酯已在化学合成中得到研究,特别是在制备取代的 1-苄基-1H-1,2,3-三唑方面。Dimroth 反应用于由苄基叠氮化物和活性亚甲基化合物合成三唑,产生各种衍生物,如 1H-1,2,3-三唑-4-羧酸酯和 1H-1,2,3-三唑-4-酮 (Cottrell 等人,1991 年)。
- 1-苄基-1H-1,2,3-三唑-4-羧酸甲酯的分子结构表明其三唑环内 π 电子密度的显着离域。该化合物在固态中形成超分子链,具有 N-H···N 氢键和 C-H···O 和 C-H···N 相互作用等相互作用 (Boechat 等人,2010 年)。
催化和配体设计
- 该化合物已用于催化剂活化,特别是与 Cp*RhIII/IrIII 配合物一起。它在醇的转移氢化和奥本瑙尔型氧化等反应中发挥作用 (Saleem 等人,2014 年)。
- 1-苄基-1H-1,2,3-三唑-4-羧酸甲酯也参与半夹心钌(II)配合物的合成。这些配合物已用于催化氧化和转移氢化,展示了该化合物在有机金属化学中的效用 (Saleem 等人,2013 年)。
缓蚀
- 该化合物已被合成并测试其在碳钢上的缓蚀活性。这项研究突出了其在工业环境中防止腐蚀的潜在应用,尤其是在含有 CO2 和 NaCl 的环境中 (Insani 等人,2015 年)。
抗菌活性
- 有研究重点关注 1-苄基-1H-1,2,3-三唑-4-羧酸甲酯衍生物的抗菌活性。这些衍生物已被评估其在治疗微生物感染中的潜力 (Reddy 等人,2016 年)。
计算研究
- 已经对 1-苄基-1H-1,2,3-三唑-4-羧酸甲酯进行了计算研究,以了解其结构性质、分子轨道和紫外-可见光谱。这些研究提供了对电子结构和光物理学中潜在应用的见解 (Wang 等人,2014 年)。
抗增殖活性
- 该化合物还在癌症研究中得到研究。1-苄基-1H-1,2,3-三唑-4-羧酸甲酯的衍生物已对选定的癌细胞系显示出抗增殖活性,突出了其在肿瘤学中的潜力 (Stefely 等人,2010 年)。
作用机制
Target of Action
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex compound that interacts with various targets. Similar compounds have been found to interact with copper ions (cu i) and stabilize them towards disproportionation and oxidation .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. For instance, it has been suggested that similar compounds can enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate might also interact with its targets in a similar manner, leading to changes in their activity.
安全和危害
生化分析
Biochemical Properties
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase, which are crucial in oxidative stress and neurotransmission, respectively . The compound also exhibits antibacterial properties by interacting with bacterial cell wall synthesis enzymes, thereby disrupting their function .
Cellular Effects
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . The compound has been observed to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Molecular Mechanism
At the molecular level, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites, thereby preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can cause sustained changes in cellular function, including prolonged enzyme inhibition and altered metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as enzyme inhibition and antibacterial activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are affected by its localization, as it can interact with organelle-specific enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
属性
IUPAC Name |
methyl 1-benzyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLNRKZOVMAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-76-4 | |
| Record name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)







![1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine](/img/structure/B3153516.png)



